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molecular formula C9H7NO3S B8780743 methyl 5-(thiophen-2-yl)oxazole-4-carboxylate CAS No. 85210-60-2

methyl 5-(thiophen-2-yl)oxazole-4-carboxylate

Cat. No. B8780743
M. Wt: 209.22 g/mol
InChI Key: GQBHSTFWZAOCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460596

Procedure details

53.9 g of 5-(2-thienyl)-4-methoxycarbonyloxazole and 200 ml of 6N hydrochloric acid are treated in the same manner as described in Preparation 1-(2). 42.5 g of N-[(2-thienylcarbonyl)methyl]amine hydrochloride are thereby obtained. Yield: 93%
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10]C=[N:8][C:7]=1C(OC)=O.[ClH:15]>>[ClH:15].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH2:7][NH2:8])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
53.9 g
Type
reactant
Smiles
S1C(=CC=C1)C1=C(N=CO1)C(=O)OC
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(2)

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C(=CC=C1)C(=O)CN
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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